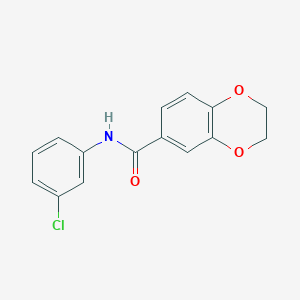
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that belongs to the class of benzodioxine derivatives. This compound has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits the growth and proliferation of cancer cells by interfering with their DNA synthesis and cell cycle progression.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify. However, its low solubility in aqueous solutions can limit its use in certain experiments. Its mechanism of action is also not fully understood, which can make it difficult to interpret the results of some experiments.
Future Directions
There are several future directions for the research on N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its mechanism of action in more detail to gain a better understanding of its anticancer activity. It is also important to investigate its potential toxicity and side effects in vivo to assess its safety for use in humans. Finally, the development of more efficient synthesis methods and analogs of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide could lead to the discovery of even more potent anticancer agents.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 3-chloroaniline and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Scientific Research Applications
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. It has also been found to possess antifungal and antibacterial properties.
properties
Molecular Formula |
C15H12ClNO3 |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H12ClNO3/c16-11-2-1-3-12(9-11)17-15(18)10-4-5-13-14(8-10)20-7-6-19-13/h1-5,8-9H,6-7H2,(H,17,18) |
InChI Key |
GRPCZFMZJNESBJ-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
solubility |
6.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-chlorophenyl)-N-[(5-iodopyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251607.png)
![N-[(2-carbamoylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B251616.png)

![N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B251618.png)
![3-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B251619.png)
![N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B251620.png)
![N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B251622.png)
![3-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251624.png)
![5-bromo-N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B251625.png)


![4-isopropoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B251631.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B251634.png)